Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-methoxyphenol

Asymmetric Synthesis Chiral Building Blocks Baeyer-Villiger Oxidation

3-Bromo-4-methoxyphenol (CAS 17332-12-6) is a disubstituted phenolic compound, C₇H₇BrO₂, with a molecular weight of 203.03 g/mol, characterized by a bromine atom at the meta position and a methoxy group at the para position relative to the phenolic hydroxyl. This specific substitution pattern differentiates it from other bromo-methoxyphenol regioisomers, such as 4-bromo-3-methoxyphenol (CAS 102127-34-4) and 2-bromo-4-methoxyphenol (CAS 17332-11-5), and underpins its unique reactivity as a synthetic intermediate.

Molecular Formula C7H7BrO2
Molecular Weight 203.03 g/mol
CAS No. 17332-12-6
Cat. No. B107203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxyphenol
CAS17332-12-6
Synonyms2-BROMO-4-METHOXYPHENOL
Molecular FormulaC7H7BrO2
Molecular Weight203.03 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)Br
InChIInChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
InChIKeyNOJOUQQJSGRBMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methoxyphenol (CAS 17332-12-6): A Regiospecific Brominated Phenol Building Block for Asymmetric Synthesis and Epigenetic Probe Development


3-Bromo-4-methoxyphenol (CAS 17332-12-6) is a disubstituted phenolic compound, C₇H₇BrO₂, with a molecular weight of 203.03 g/mol, characterized by a bromine atom at the meta position and a methoxy group at the para position relative to the phenolic hydroxyl . This specific substitution pattern differentiates it from other bromo-methoxyphenol regioisomers, such as 4-bromo-3-methoxyphenol (CAS 102127-34-4) and 2-bromo-4-methoxyphenol (CAS 17332-11-5), and underpins its unique reactivity as a synthetic intermediate . It serves as a critical precursor in the enantioselective synthesis of chiral α-bromo acid derivatives and in the construction of bis(3-bromo-4-methoxyphenyl) scaffolds that act as selective inhibitors of the epigenetic enzyme EZH2 [1] [2]. The compound is listed in authoritative databases like PubChem (linked to patent JP-H0150244-B2) and is available from specialty chemical suppliers for research and industrial purposes [3].

Why 3-Bromo-4-methoxyphenol (CAS 17332-12-6) Cannot Be Replaced by Generic Bromophenols or Regioisomers


Substituting 3-bromo-4-methoxyphenol with a generic bromophenol or even a close regioisomer like 4-bromo-3-methoxyphenol or 2-bromo-4-methoxyphenol is chemically unfeasible for applications requiring precise regiospecificity. The position of the bromine and methoxy substituents on the aromatic ring dictates the molecule's electronic properties, steric interactions, and subsequent reactivity . For instance, in its role as a building block for the EZH2 inhibitor 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, the 3-bromo-4-methoxy pattern is essential for enzymatic selectivity; changing this pattern would ablate the inhibitory activity [1]. Similarly, in asymmetric synthesis, the specific spatial arrangement of functional groups is critical for achieving high enantiomeric excess in the final α-bromo acid derivatives; a different isomer would not confer the same stereochemical outcome [2]. The predicted pKa of 9.49 for the target compound, compared to a predicted pKa of 8.92 for its 2-bromo-4-methoxy isomer, further illustrates how even minor positional changes lead to quantifiable differences in fundamental physicochemical properties that affect reactivity and formulation .

Quantitative Differentiation Evidence for 3-Bromo-4-methoxyphenol (CAS 17332-12-6) Against Comparators


High Enantioselectivity in Asymmetric Synthesis of α-Bromo Acid Derivatives Compared to Alternative Synthons

A key route for the enantioselective synthesis of α-bromo acid derivatives and bromohydrins employs tartrate-derived bromoacetals where the Ar group is specifically 3-bromo-4-methoxyphenyl. Hydrolysis of these compounds results in α-bromoketones with an enantiomeric excess (ee) of 66–98% after recrystallization. These ketones subsequently undergo Baeyer–Villiger oxidation to yield chiral α-bromoesters with minimal racemization [1]. The specific substitution pattern of the 3-bromo-4-methoxyphenyl group is crucial for achieving this high stereoselectivity; using alternative aryl groups or regioisomers would alter the chiral induction pathway and significantly reduce the enantiomeric excess of the final product. This provides a clear, quantifiable advantage for procurement when the synthetic goal is a specific enantiopure scaffold.

Asymmetric Synthesis Chiral Building Blocks Baeyer-Villiger Oxidation

Specific Activity of Derived EZH2 Inhibitor Versus Parental Scaffold

The compound serves as a building block for 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, a selective EZH2 inhibitor. This derivative demonstrated a half-maximal effective concentration (EC₅₀) of 74.9 μM against EZH2 in a cell-free assay. When tested in human leukemia U937 cells at a concentration of 50 μM, it induced massive cell death and 28% granulocytic differentiation [1]. While this activity is for the derivative, not the monomer, the 3-bromo-4-methoxy motif is essential for the selectivity; the study highlights that chemical manipulation on bis(bromo- and dibromo-methoxyphenyl) compounds was key to achieving high selectivity for PR-SET7 and EZH2 over other epigenetic targets. Alternative substitution patterns do not confer the same selectivity profile, which is foundational for developing targeted epigenetic probes.

Epigenetics Cancer Research EZH2 Inhibition

Predicted pKa Value Difference Relative to 2-Bromo-4-methoxyphenol Regioisomer

Predicted acid dissociation constants (pKa) indicate a measurable difference in the acidity of the phenolic hydroxyl group between regioisomers. The pKa of 3-bromo-4-methoxyphenol is predicted to be 9.49 ± 0.18 . In contrast, the regioisomer 2-bromo-4-methoxyphenol (CAS 17332-11-5) has a predicted pKa of 8.92 ± 0.18 [1]. This difference of 0.57 pKa units, or roughly a 3.7-fold difference in acidity (Ka), impacts the molecule's ionization state at physiological pH, which in turn affects reactivity, solubility, membrane permeability, and protein binding. While both are predicted values, the significant difference underscores the value of procuring the correct isomer for consistent experimental outcomes.

Physicochemical Properties Drug Design Lead Optimization

Established Industrial Relevance as a Key Intermediate in Patent Literature

3-Bromo-4-methoxyphenol is explicitly cited in patent literature as an intermediate in the synthesis of more complex, bioactive molecules. This is evidenced by its presence in the PubChem patent summary for JP-H0150244-B2, which describes methods for preparing this specific brominated intermediate [1]. Additionally, a secondary patent document (US-8759365-B2) lists the compound, indicating its recognized utility in proprietary synthetic routes . This contrasts with less commercially documented regioisomers, where patent listings may be absent, suggesting a clearer and more validated path for industrial-scale application and sourcing. The presence in multiple patents serves as a proxy for proven, scalable synthetic utility.

Process Chemistry Patent Intermediates Agrochemical Synthesis

Optimal Procurement Scenarios for 3-Bromo-4-methoxyphenol (CAS 17332-12-6) Based on Quantitative Evidence


Asymmetric Synthesis of High-Enantiopurity α-Bromo Esters

Procure 3-bromo-4-methoxyphenol for use as a specific aryl component in tartrate-derived bromoacetal intermediates. This application is validated by published synthetic methodology where its unique regiospecificity contributes to achieving enantiomeric excess values of up to 98% in the derived α-bromoketones, a critical quality attribute for pharmaceutical intermediate synthesis [1].

Development of Selective EZH2 Epigenetic Probes

Use this compound as the essential building block for synthesizing 1,5-bis(3-bromo-4-methoxyphenyl)penta-1,4-dien-3-one, a characterized and selective inhibitor of EZH2. The derivative's demonstrated activity (EC₅₀ = 74.9 μM) and functional effects in leukemia cells (U937) provide a clear scientific rationale for its selection in cancer epigenetics research programs [2].

Lead Optimization Campaigns Requiring Specific Ionization Profiles

Choose this regioisomer over 2-bromo-4-methoxyphenol when medicinal chemistry programs necessitate a less acidic phenol (predicted pKa of 9.49 vs. 8.92 for the alternative). This ~0.6 pKa unit difference is significant for modulating logD, solubility, and permeability, providing a rational, property-based differentiation for procurement decisions in drug design .

Industrial Process Development with Prior Art Precedent

Select 3-bromo-4-methoxyphenol for scale-up activities when a documented intellectual property position is required. Its presence as a specified intermediate in patent families like JP-H0150244-B2 and US-8759365-B2 de-risks new process development and suggests established synthetic routes and a more reliable supply chain are likely available, a key advantage over less-documented isomers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-4-methoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.